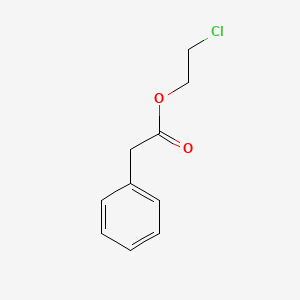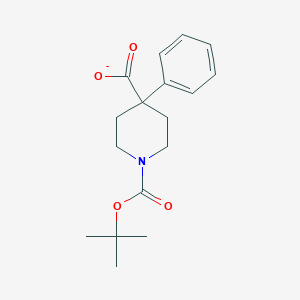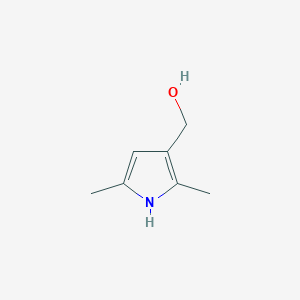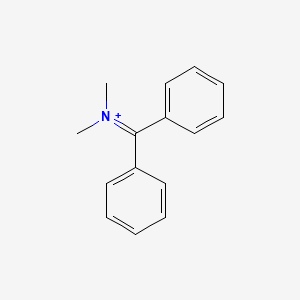![molecular formula C13H23N3O3 B14751808 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diazaspiro[34]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspiro octane ring and a carboxylic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester typically involves the formation of the spirocyclic core followed by the introduction of the ethoxyimino and ester functionalities. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a cyclization reaction involving a suitable diamine and a diacid or diester precursor.
Introduction of the Ethoxyimino Group: The ethoxyimino group can be introduced through a reaction with an appropriate oxime reagent under mild conditions.
Esterification: The final esterification step involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst, such as a strong acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxime functionalities using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
科学的研究の応用
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.
作用機序
The mechanism of action of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core provides a rigid framework that can enhance binding specificity and affinity.
類似化合物との比較
Similar Compounds
2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester: Similar spirocyclic structure but with different substitution patterns.
2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid: Another spirocyclic compound with a Boc-protected amine group.
Uniqueness
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester is unique due to its specific combination of the spirocyclic core, ethoxyimino group, and ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H23N3O3 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
tert-butyl (5E)-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-5-18-15-10-6-14-7-13(10)8-16(9-13)11(17)19-12(2,3)4/h14H,5-9H2,1-4H3/b15-10- |
InChIキー |
MZOITOZMEWAZCZ-GDNBJRDFSA-N |
異性体SMILES |
CCO/N=C\1/CNCC12CN(C2)C(=O)OC(C)(C)C |
正規SMILES |
CCON=C1CNCC12CN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)


![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)




